molecular formula C15H15FO4 B12328008 3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12328008
M. Wt: 278.27 g/mol
InChI Key: LKKWTOCVNHZZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound that belongs to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves multiple steps. One common method includes the reaction of 4-fluorophenol with a suitable precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15FO4

Molecular Weight

278.27 g/mol

IUPAC Name

3-(4-fluorophenoxy)-7-hydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C15H15FO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-2,4-5,8,10,12-13,17H,3,6-7H2

InChI Key

LKKWTOCVNHZZFK-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O)OC=C(C2=O)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.